molecular formula C23H29N3O3S B4746698 1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

Cat. No.: B4746698
M. Wt: 427.6 g/mol
InChI Key: HFSJYDYHMAKRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. BZP is a psychoactive drug that is commonly used as a recreational drug due to its stimulant effects. However, BZP has also been studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine acts as a dopamine and serotonin reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This compound also acts as an agonist at serotonin receptors, leading to further stimulation of the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. This compound also leads to increased levels of dopamine and serotonin in the brain, leading to feelings of euphoria, increased alertness, and decreased appetite.

Advantages and Limitations for Lab Experiments

1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, this compound also has several limitations, including its potential for abuse and its lack of specificity for particular neurotransmitter systems.

Future Directions

There are several potential future directions for the study of 1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine. One potential direction is the further exploration of its potential therapeutic applications in neurology, psychiatry, and oncology. Another potential direction is the development of more specific and targeted compounds based on the structure of this compound. Additionally, further research is needed to fully understand the potential risks and benefits of this compound use.

Scientific Research Applications

1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have potential as a treatment for Parkinson's disease, as it has been found to increase dopamine release in the brain. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, this compound has been shown to have potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.

Properties

IUPAC Name

(1-benzylsulfonylpiperidin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(25-17-15-24(16-18-25)22-9-5-2-6-10-22)21-11-13-26(14-12-21)30(28,29)19-20-7-3-1-4-8-20/h1-10,21H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSJYDYHMAKRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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